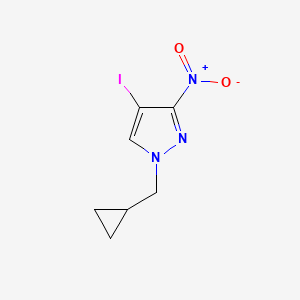

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

CAS No.: 1354704-97-4

Cat. No.: VC7945055

Molecular Formula: C7H8IN3O2

Molecular Weight: 293.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354704-97-4 |

|---|---|

| Molecular Formula | C7H8IN3O2 |

| Molecular Weight | 293.06 |

| IUPAC Name | 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole |

| Standard InChI | InChI=1S/C7H8IN3O2/c8-6-4-10(3-5-1-2-5)9-7(6)11(12)13/h4-5H,1-3H2 |

| Standard InChI Key | CWRDXNVYSPTRGL-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I |

| Canonical SMILES | C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole, reflects its substitution pattern:

-

Cyclopropylmethyl group: A three-membered cyclopropane ring attached via a methylene bridge to the pyrazole’s nitrogen at position 1. This moiety introduces steric strain and electron-donating effects, influencing reactivity.

-

Iodo substituent: Positioned at carbon 4, the iodine atom enhances electrophilic substitution potential and serves as a leaving group in cross-coupling reactions .

-

Nitro group: At carbon 3, the nitro group () confers strong electron-withdrawing characteristics, directing further functionalization and modulating electronic properties.

The canonical SMILES representation, , and InChIKey (CWRDXNVYSPTRGL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1354704-97-4 |

| Molecular Formula | |

| Molecular Weight | 293.06 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole |

| SMILES | C1CC1CN2C=C(C(=N2)N+[O-])I |

| XLogP3-AA | 1.7 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Preparation

General Synthetic Routes

The synthesis involves sequential functionalization of the pyrazole core, typically proceeding through:

-

Cyclopropanation: Introduction of the cyclopropylmethyl group via alkylation of a pyrazole precursor using cyclopropylmethyl bromide or analogous reagents.

-

Nitration: Electrophilic nitration at position 3 using mixed acid () under controlled temperatures (0–5°C).

-

Iodination: Halogenation at position 4 via directed ortho-metalation (DoM) strategies or halogen exchange reactions .

A representative protocol from patent literature involves:

-

Step 1: Alkylation of 3-nitropyrazole with cyclopropylmethyl bromide in the presence of in DMF at 60°C (12 h).

-

Step 2: Iodination using (NIS) in catalyzed by (24 h, room temperature) .

Table 2: Optimization Parameters for Iodination

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | 78% → 92% | |

| Solvent | Dichloromethane | Minimal byproducts |

| Temperature | 25°C | Controlled exotherm |

Purification and Analysis

Purification employs silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from methanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

Reactivity and Functionalization

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., with aryl boronic acids) selectively replace iodine, enabling access to biaryl derivatives:

Yields exceed 85% when using and in toluene/water .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a precursor to kinase inhibitors, where the nitro group is reduced to an amine () for hydrogen bonding with ATP-binding pockets. Analogues show IC values <100 nM against EGFR and VEGFR-2 .

Antibacterial Agents

Derivatives with sulfonamide groups at position 5 exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–4 μg/mL) and Escherichia coli (MIC: 8–16 μg/mL).

| Hazard Code | Signal Word | Precautionary Measures |

|---|---|---|

| H302 | Warning | Harmful if swallowed |

| H315 | Warning | Causes skin irritation |

| H319 | Warning | Causes serious eye irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume